molecular formula C9H6FNO B145027 5-(4-Fluorophenyl)isoxazole CAS No. 138716-37-7

5-(4-Fluorophenyl)isoxazole

Cat. No.: B145027
CAS No.: 138716-37-7
M. Wt: 163.15 g/mol
InChI Key: JZCBQTRPILCIBC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazole: is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of microwave-assisted reactions and solvent mixtures such as dimethylformamide and isopropanol .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-Fluorophenyl)isoxazole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring into isoxazolines.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the fluorine atom on the phenyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Isoxazolines.

    Substitution: Halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

    4-Phenylisoxazole: Lacks the fluorine atom, which may result in different biological activities.

    5-(4-Chlorophenyl)isoxazole: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.

    5-(4-Methylphenyl)isoxazole: Contains a methyl group, which can influence its chemical and biological behavior.

Uniqueness: The presence of the fluorine atom in 5-(4-Fluorophenyl)isoxazole enhances its lipophilicity and metabolic stability, making it a unique and valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBQTRPILCIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379184
Record name 5-(4-Fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-37-7
Record name 5-(4-Fluorophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138716-37-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research abstract mentions "DNA binding, incision evaluation, antioxidant and antimicrobial activity studies" involving 3-amino-5-(4-Fluorophenyl)isoxazole derivatives complexed with metals like Cobalt(II). Can you elaborate on the significance of these findings?

A1: The study highlights the multi-faceted potential of 3-amino-5-(4-Fluorophenyl)isoxazole derivatives. [] The researchers investigated the impact of complexing these organic compounds with metal ions, which can significantly alter their chemical properties and biological interactions.

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